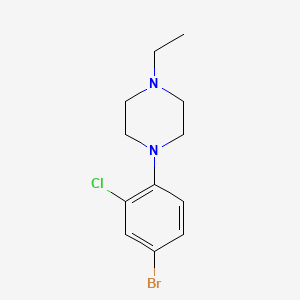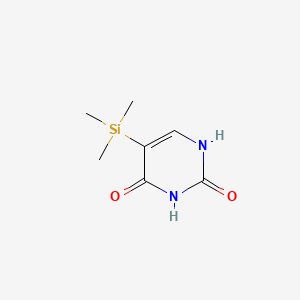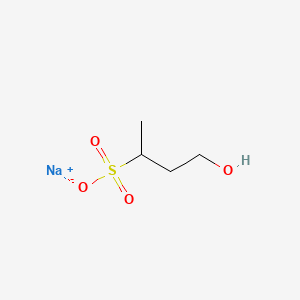
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt is a chemical compound with the molecular formula C4H9NaO4S. It is also known as sodium 4-hydroxybutane-2-sulfonate. This compound is characterized by the presence of a sulfonic acid group and a hydroxyl group attached to a butane backbone. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanesulfonic acid, 4-hydroxy-, monosodium salt typically involves the sulfonation of 4-hydroxybutane. One common method is the reaction of 4-hydroxybutane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketobutanesulfonic acid or 4-carboxybutanesulfonic acid.
Reduction: Formation of butanesulfonate or butanesulfinate.
Substitution: Formation of 4-halobutanesulfonic acid or 4-alkylbutanesulfonic acid.
Applications De Recherche Scientifique
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Butanesulfonic acid, 4-hydroxy-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in catalysis or as a reagent in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-butanesulfonic acid gamma-sultone: A related compound with similar chemical properties but different structural features.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Another sulfonic acid derivative with distinct functional groups and applications
Uniqueness
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt is unique due to its combination of a sulfonic acid group and a hydroxyl group on a butane backbone. This unique structure imparts specific chemical properties that make it valuable in various applications, such as its ability to act as both an acid and a nucleophile in chemical reactions .
Propriétés
Numéro CAS |
63133-90-4 |
|---|---|
Formule moléculaire |
C4H9NaO4S |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
sodium;4-hydroxybutane-2-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c1-4(2-3-5)9(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
VCTZJIQIRZPWSB-UHFFFAOYSA-M |
SMILES canonique |
CC(CCO)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


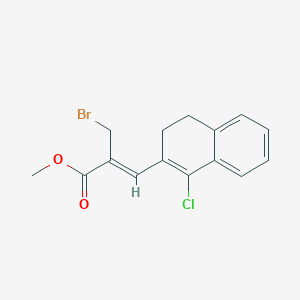

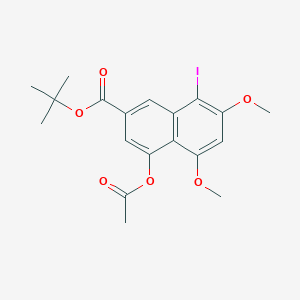
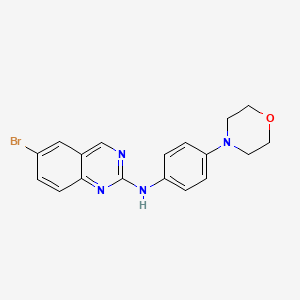

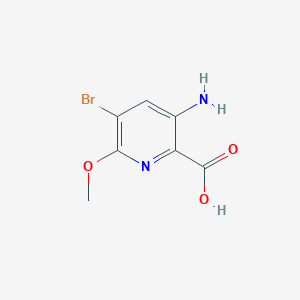
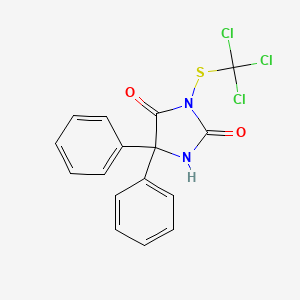
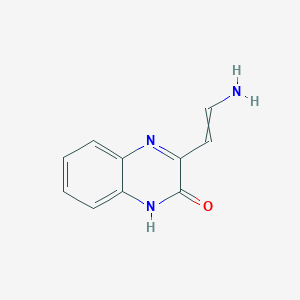
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
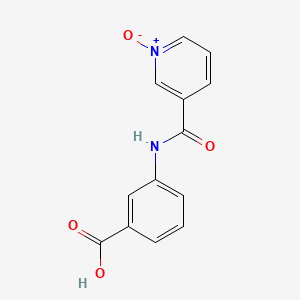
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
